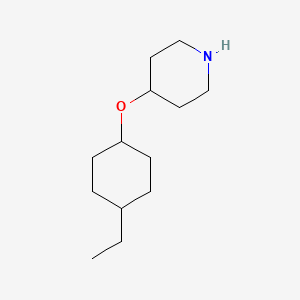
1-(2,3-Dihydrobenzofuran-7-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve the desired product at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 4-Hydroxy-2-quinolones
- Indole derivatives
Comparison
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials .
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-13(16)14(7-1-2-8-14)11-5-3-4-10-6-9-17-12(10)11/h3-5H,1-2,6-9H2,(H,15,16) |
Clé InChI |
UOTCHAZKLUKSRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC3=C2OCC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)

![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)






![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)

![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)

![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
